

The Discovery of Squalene in Marine Organisms: A Technical Chronicle

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This technical guide provides an in-depth exploration of the historical discovery of **squalene** in marine organisms. It details the seminal experiments, presents key quantitative data, and outlines the evolution of analytical methodologies, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and natural product chemistry.

The Pioneering Discovery: Dr. Mitsumaru Tsujimoto and Shark Liver Oil

The history of **squalene** begins in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto, a researcher specializing in oleochemistry.^[1] In 1906, while investigating the liver oil of deep-sea sharks from the family Squalidae, he isolated a unique, highly unsaturated hydrocarbon from the oil's unsaponifiable fraction.^{[2][3]} This substance was unlike the glycerides that constitute the bulk of the oil.

A decade later, in 1916, Tsujimoto successfully purified this hydrocarbon through fractional vacuum distillation.^{[2][4]} He determined its chemical formula to be $C_{30}H_{50}$ and named it "**squalene**" in honor of the shark family (Squalidae) from which it was sourced. This marked the first identification of a hydrocarbon in animal tissue. Tsujimoto's initial studies revealed that this compound was abundant in the livers of certain deep-sea sharks, which use the low-density lipid to maintain neutral buoyancy in deep waters.

Structural Elucidation and Biosynthetic Significance

Following its discovery, the precise molecular structure of **squalene** remained to be determined. In 1929, British chemist Sir Isidor Morris Heilbron and his colleagues successfully elucidated its structure, identifying it as a linear triterpene consisting of six isoprene units.

The next major breakthrough came in 1953, when Konrad Bloch and Robert G. Langdon demonstrated that **squalene** is a critical intermediate in the biosynthesis of cholesterol. Their groundbreaking experiments using carbon-14 labeling traced the metabolic pathway from acetate to **squalene** and ultimately to cholesterol in rat livers. This discovery was a cornerstone of metabolic biochemistry and contributed to Bloch receiving the Nobel Prize in Physiology or Medicine in 1964. It fundamentally linked the hydrocarbon found in sharks to a vital biochemical pathway in virtually all animals, including humans.

Quantitative Analysis of Squalene in Marine Sources

The concentration of **squalene** in shark liver oil is highly variable and species-dependent. Deep-sea sharks, living at depths where pressure is immense, possess particularly large, oil-rich livers that can account for up to 25% of their body weight, with **squalene** being a primary component of this oil.

Shark Species	Squalene Content in Liver Oil (% w/w)	Reference(s)
Centrophorus squamosus	79.6%	
Centrophorus moluccensis (Smallfin gulper shark)	95.1% (of identified compounds)	
Various Deep-Sea Dogfish Species	Up to 90%	
Australian Commercial Dogfish Species	~50%	

Further research has shown that while the liver is the primary storage organ, **squalene** is distributed throughout the shark's body in significant concentrations.

Organ of Centrophorus squamosus	Squalene Content (% w/w \pm SD)	Reference(s)
Liver	70.60 \pm 0.81	
Stomach	52.45 \pm 0.64	
Pancreas	45.64 \pm 10.59	
Heart	42.98 \pm 7.30	
Spleen	30.06 \pm 16.10	
Kidneys	5.30 \pm 4.55	

Key Experimental Protocols

Protocol: Initial Isolation of Squalene (Tsujiimoto, c. 1906-1916)

This protocol is a reconstruction based on the described methods of separating the unsaponifiable fraction of fish oils common in the early 20th century.

- Saponification:
 - Shark liver oil was heated under reflux with an ethanolic solution of a strong alkali, such as potassium hydroxide (KOH). This process converts the fatty acid esters (triglycerides) into glycerol and soap (potassium salts of fatty acids).
 - The reaction mixture was heated until the saponification process was complete, indicated by the absence of oil globules.
- Extraction of Unsaponifiable Matter:
 - Water was added to the cooled reaction mixture to dissolve the soap and glycerol.
 - This aqueous-ethanolic soap solution was then transferred to a separatory funnel.
 - The unsaponifiable matter, including **squalene**, was extracted by repeated washing with a non-polar solvent, such as diethyl ether. The non-polar **squalene** preferentially dissolves

in the ether layer.

- The ether layers were combined, washed with water to remove any remaining soap, and dried over an anhydrous salt (e.g., sodium sulfate).
- Purification:
 - The diethyl ether was removed by distillation, leaving a crude mixture of unsaponifiable lipids.
 - This crude extract was then subjected to fractional vacuum distillation. By heating the mixture under reduced pressure, components could be separated based on their boiling points. **Squalene**, having a distinct boiling point, was collected as a purified fraction.

Protocol: Tracing the Biosynthesis of Squalene from Acetate (Langdon & Bloch, 1953)

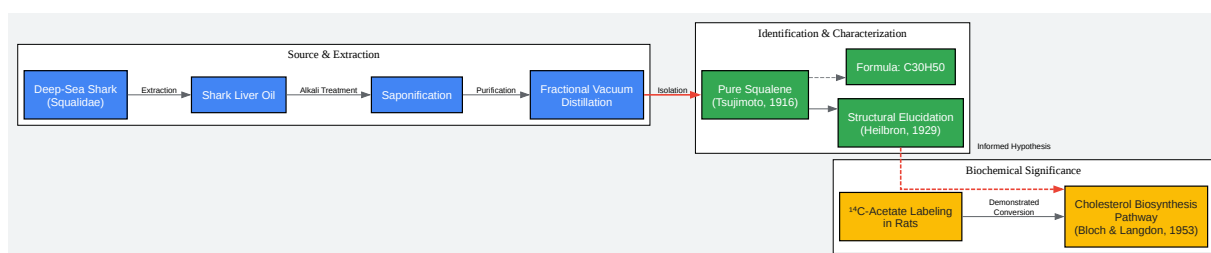
This protocol describes the seminal radiolabeling experiment that established **squalene** as a cholesterol precursor.

- Preparation of Labeled Precursor: Sodium acetate with its carboxyl carbon labeled with the radioactive isotope Carbon-14 (^{14}C -acetate) was prepared and administered to the animal model.
- In Vivo Experiment:
 - Laboratory rats were used as the animal model.
 - The ^{14}C -acetate was administered to the rats, typically via intraperitoneal injection or through their diet.
 - After a set period (e.g., 30 minutes to several hours), the rats were euthanized, and their livers were promptly excised and homogenized.
- Isolation of Lipids:
 - The liver homogenate was saponified using a strong alkali (KOH) to break down fats and proteins.

- A known amount of non-radioactive ("carrier") **squalene** and cholesterol was added to the mixture to aid in the isolation and subsequent quantification of the radiolabeled molecules.
- The unsaponifiable fraction was extracted with a non-polar solvent (e.g., petroleum ether or diethyl ether).
- Separation and Purification:
 - Cholesterol was precipitated from the extract as the digitonide derivative, a common method for its specific isolation.
 - **Squalene** was isolated from the remaining extract, often by forming a hexachloride derivative by treating the extract with acetone saturated with dry HCl at low temperatures.
 - Both the cholesterol and **squalene** derivatives were purified through recrystallization.
- Radioactivity Measurement:
 - The purified **squalene** and cholesterol samples were analyzed for radioactivity using a scintillation counter or a similar device.
 - The detection of significant radioactivity in both the **squalene** and cholesterol fractions confirmed that the carbon atoms from acetate were incorporated into **squalene**, which was subsequently converted into cholesterol.

Visualizing the Discovery Pathway

The logical flow from the initial observation in a marine organism to the elucidation of a fundamental biochemical pathway is a classic example of scientific discovery.



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Caption: Workflow of the historical discovery of **squalene**.

Conclusion

The journey of **squalene**, from its initial discovery as a peculiar hydrocarbon in shark liver oil to its identification as a linchpin in cholesterol metabolism, highlights a remarkable path of scientific inquiry. The foundational work of pioneers like Tsujimoto, Heilbron, and Bloch not only characterized a novel marine natural product but also unveiled a fundamental process of life. Today, **squalene** sourced from marine and, increasingly, sustainable plant-based alternatives, continues to be a compound of significant interest in the cosmetic, nutraceutical, and pharmaceutical industries, particularly as a component in vaccine adjuvants. This enduring relevance underscores the importance of continued exploration of the marine biome for novel chemical entities and biochemical insights.

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